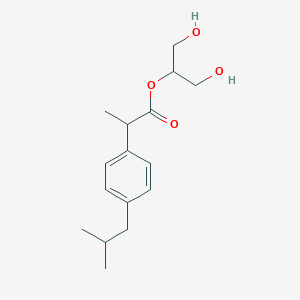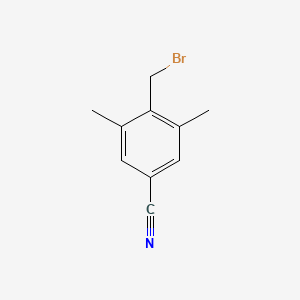
4-(Bromomethyl)-3,5-dimethylbenzonitrile
Vue d'ensemble
Description
“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula BrCH2C6H4CN . It is used in laboratory chemicals and in the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “4-(Bromomethyl)-3,5-dimethylbenzonitrile” are not available, “4-(Bromomethyl)benzonitrile” reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)benzonitrile” consists of a benzene ring substituted with a bromomethyl group .Chemical Reactions Analysis
“4-(Bromomethyl)benzonitrile” may be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .Physical And Chemical Properties Analysis
The molecular weight of “4-(Bromomethyl)benzonitrile” is 196.04 g/mol . It is a solid substance .Applications De Recherche Scientifique
Crystal Structure and Molecular Packing
Research on related compounds such as 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles has focused on their crystal structure and molecular packing. These studies provide valuable insights into the molecular geometry and interactions of similar compounds, including 4-(Bromomethyl)-3,5-dimethylbenzonitrile (Heine et al., 1994).
Fluorescence and Charge Transfer States
Investigations into the fluorescence excitation spectra of compounds like 4-(dimethylamino)benzonitrile and its derivatives, including dimethyl derivatives, have revealed important details about their charge transfer states and non-radiative decay channels, which are relevant for understanding the behavior of this compound (Daum et al., 2001).
Chemical Reactions and Derivatives
Studies have also explored the chemical reactions of dimethylbenzonitriles, leading to the formation of various derivatives. These reactions include nitration and subsequent rearrangements, providing insight into potential synthetic routes and transformations for this compound (Fischer & Greig, 1973).
Synthesis and Polymer Chemistry
The synthesis of poly(methylphenyl)acetonitriles, involving aryl derivatives of dimethylbenzonitriles, demonstrates the potential of this compound in polymer chemistry and materials science (Waggenspack et al., 1992).
Herbicide Resistance and Biodegradation
In agricultural sciences, research has been conducted on the herbicide bromoxynil and its biodegradation. Understanding the enzymatic pathways and genetic modifications that confer resistance to bromoxynil in plants can provide insights into the environmental impact and management of this compound (Stalker et al., 1988).
Anticancer Activity of Related Compounds
Research into novel heterocyclic compounds based on derivatives of dimethylpyrazole, which share structural similarities with this compound, has revealed potential anticancer activities. This suggests possible biomedical applications of similar compounds (Metwally et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(bromomethyl)-3,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMZKGBDKWXODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






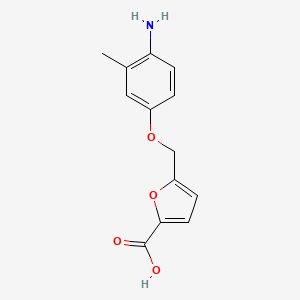
![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)

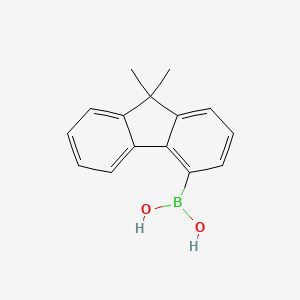
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

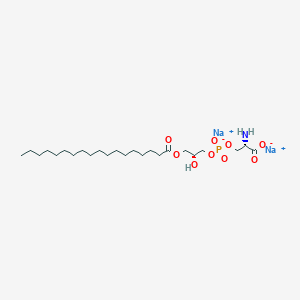
![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
